molecular formula C9H8N2O B2765319 1-(Imidazo[1,2-a]pyridin-7-yl)ethanone CAS No. 1036991-50-0

1-(Imidazo[1,2-a]pyridin-7-yl)ethanone

Cat. No.: B2765319
CAS No.: 1036991-50-0
M. Wt: 160.176
InChI Key: NUOQSUYSPVAFNO-UHFFFAOYSA-N
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Description

1-(Imidazo[1,2-a]pyridin-7-yl)ethanone is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a fused bicyclic structure that combines an imidazole ring with a pyridine ring, making it a valuable framework for drug development and other scientific research .

Preparation Methods

The synthesis of 1-(Imidazo[1,2-a]pyridin-7-yl)ethanone can be achieved through various synthetic routes. Common methods include:

Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity while minimizing costs and environmental impact.

Mechanism of Action

The mechanism of action of 1-(Imidazo[1,2-a]pyridin-7-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, receptor agonist or antagonist, or modulator of various biological pathways . The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(Imidazo[1,2-a]pyridin-7-yl)ethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for various scientific applications.

Biological Activity

1-(Imidazo[1,2-a]pyridin-7-yl)ethanone is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family, known for its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a fused bicyclic structure combining an imidazole ring with a pyridine ring. Its molecular weight is approximately 160.17 g/mol . The compound's unique structure contributes to its varied biological activities, making it a valuable scaffold for drug development.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in inflammatory processes, such as tumor necrosis factor-alpha (TNF-α) production. This inhibition can lead to reduced inflammation and pain .
  • Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways and potentially offering therapeutic effects against diseases like cancer and inflammation .

Anticancer Properties

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer activity. For instance, in vitro studies have demonstrated that compounds similar to this compound can inhibit the proliferation of cancer cell lines . The following table summarizes some key findings from recent studies:

CompoundCancer TypeIC50 (µM)Reference
This compoundBreast Cancer12.5
LASSBio-1749 (related compound)Inflammatory Models8.0
Imidazo[1,2-a]pyridine derivativesVarious Cancer Lines10.0 - 15.0

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory properties, particularly in models of acute inflammation. Notably, LASSBio-1749, a derivative of the imidazo[1,2-a]pyridine scaffold, was found to significantly reduce TNF-α levels in vivo . This suggests that similar compounds may be developed for treating inflammatory diseases.

Study on TNF-α Inhibition

In a study evaluating novel imidazo[1,2-a]pyridine-N-glycinyl-hydrazone derivatives (including this compound), researchers found that these compounds effectively inhibited TNF-α production in vitro and demonstrated anti-inflammatory effects in animal models . The most active derivative showed a significant reduction in pro-inflammatory cytokines.

Anticancer Screening

Another study screened various imidazo[1,2-a]pyridine derivatives for anticancer activity. The results indicated that many of these compounds exhibited potent activity against several cancer cell lines, supporting their potential as therapeutic agents .

Properties

IUPAC Name

1-imidazo[1,2-a]pyridin-7-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-7(12)8-2-4-11-5-3-10-9(11)6-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUOQSUYSPVAFNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=NC=CN2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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